tert-butyl N-(1-cyano-1-ethylpropyl)carbamate structure and properties
tert-butyl N-(1-cyano-1-ethylpropyl)carbamate structure and properties
The following technical guide details the structure, synthesis, and applications of tert-butyl N-(1-cyano-1-ethylpropyl)carbamate , a specialized building block used in the synthesis of sterically hindered amino acids and conformationally restricted peptidomimetics.
Introduction & Chemical Identity
tert-Butyl N-(1-cyano-1-ethylpropyl)carbamate (CAS: 1235441-25-4 ) is a Boc-protected
This compound serves as a critical intermediate for the synthesis of C
Chemical Specifications
| Property | Data |
| CAS Number | 1235441-25-4 |
| IUPAC Name | tert-Butyl (2-cyano-pentan-3-yl)carbamate OR N-Boc-2-amino-2-ethylbutanenitrile |
| Molecular Formula | C |
| Molecular Weight | 212.29 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in water |
| Structural Motif | Gem-diethyl substituted |
Synthesis & Manufacturing Protocol
The synthesis of this compound typically follows a two-stage workflow: a Strecker synthesis to generate the hindered amine, followed by chemoselective protection. Due to the steric bulk of the two ethyl groups, standard protocols must be optimized for reaction time and temperature.
Phase 1: Strecker Synthesis (Formation of the Amino Nitrile)
The core quaternary center is established by reacting 3-pentanone with a cyanide source and an ammonia equivalent.
-
Reagents: 3-Pentanone (Diethyl ketone), Sodium Cyanide (NaCN) or TMSCN, Ammonium Chloride (NH
Cl), Ammonia/Methanol. -
Conditions: 40–60°C, 24–48 hours (extended time required due to steric hindrance).
-
Mechanism: The ketone undergoes nucleophilic attack by ammonia to form an imine intermediate, which is subsequently trapped by the cyanide ion to yield 2-amino-2-ethylbutanenitrile .
Phase 2: Boc Protection
The resulting free amine is protected to prevent side reactions during downstream processing (e.g., nitrile hydrolysis).
-
Reagents: Di-tert-butyl dicarbonate (Boc
O), Triethylamine (Et N), DMAP (catalytic). -
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Protocol:
-
Suspend 2-amino-2-ethylbutanenitrile in DCM at 0°C.
-
Add 1.1 equivalents of Et
N and 0.05 equivalents of DMAP. -
Add 1.1 equivalents of Boc
O dissolved in DCM dropwise. -
Warm to room temperature and stir for 12 hours.
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
-
Synthesis Workflow Diagram
Figure 1: Synthetic pathway from 3-pentanone to the Boc-protected amino nitrile.
Reactivity & Applications
The utility of tert-butyl N-(1-cyano-1-ethylpropyl)carbamate lies in its ability to be transformed into the sterically demanding amino acid Diethylglycine (Deg) or incorporated into heterocyclic scaffolds.
A. Hydrolysis to Diethylglycine (Deg)
The nitrile group is a "masked" carboxylic acid. Acidic hydrolysis converts the nitrile to the acid while simultaneously removing the Boc group (or selectively hydrolyzing if basic conditions are used first).
-
Reagent: Conc. HCl or NaOH/H
O . -
Product: 2-Amino-2-ethylbutanoic acid (Diethylglycine).
-
Use: Deg is an achiral, C
-tetrasubstituted amino acid that strongly promotes helical conformations in peptides, stabilizing them against proteolytic degradation.
B. Heterocycle Formation
The nitrile group can react with azides or hydrazines to form tetrazoles or triazoles, serving as bioisosteres for carboxylic acids in drug design.
-
Reaction: [3+2] Cycloaddition with Sodium Azide.
-
Target: 5-(1-amino-1-ethylpropyl)tetrazole derivatives (used in angiotensin II receptor antagonists).
Application Logic Diagram
Figure 2: Downstream transformations and pharmaceutical utility.
Analytical Characterization
To validate the identity of the compound, the following spectral signatures are diagnostic:
-
IR Spectroscopy:
-
Nitrile (-CN): Weak but sharp band at ~2230–2240 cm
. -
Carbamate (C=O): Strong band at ~1690–1710 cm
.
-
-
H NMR (CDCl
, 400 MHz):- 4.8–5.0 (br s, 1H, NH ).
-
1.9–2.1 (m, 2H, CH
of ethyl). -
1.7–1.9 (m, 2H, CH
of ethyl). - 1.45 (s, 9H, Boc t-Bu ).
-
0.9–1.0 (t, 6H, CH
of ethyl).
-
C NMR:
-
Quaternary Carbon (C-CN): Significant downfield shift due to disubstitution and nitrile.
-
Nitrile Carbon: ~118–120 ppm.
-
Boc Carbonyl: ~154 ppm.
-
Safety & Handling
-
Cyanide Hazard: While the final product contains a nitrile (organic cyanide), the synthesis involves sodium cyanide, which is highly toxic. All Strecker reactions must be performed in a well-ventilated fume hood with a cyanide antidote kit available.
-
Stability: The compound is stable at room temperature but should be stored at 2–8°C to prevent slow hydrolysis or decomposition.
-
Incompatibility: Avoid strong acids (removes Boc) and strong bases (hydrolyzes nitrile) unless intended.
References
-
Sigma-Aldrich. tert-Butyl N-(1-cyano-1-ethylpropyl)carbamate Product Page. Retrieved from
-
BLD Pharm. Product Analysis: CAS 1235441-25-4.[1] Retrieved from
-
ChemicalBook. CAS 1235441-25-4 Entry and Physical Properties. Retrieved from
-
Chiralen. Specialized Amino Acid Building Blocks. Retrieved from
